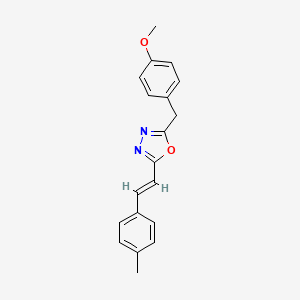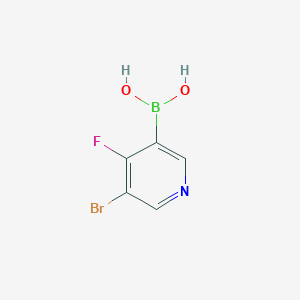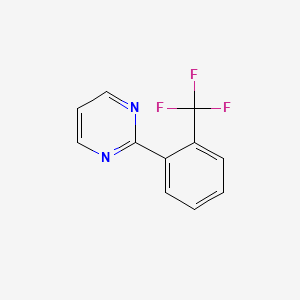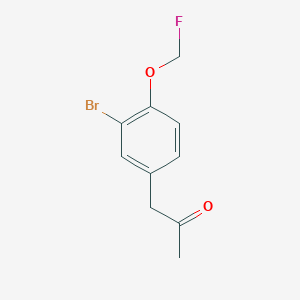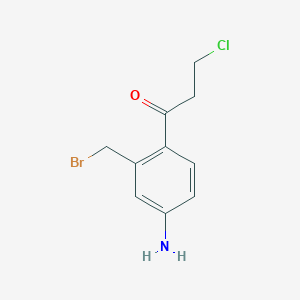![molecular formula C20H23NO2 B14043678 (1R,3'S)-1'-Benzyl-3'-methyl-3H-spiro[isobenzofuran-1,4'-piperidin]-6-ol](/img/structure/B14043678.png)
(1R,3'S)-1'-Benzyl-3'-methyl-3H-spiro[isobenzofuran-1,4'-piperidin]-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a benzyl group, a methyl group, and a spiro linkage between an isobenzofuran and a piperidine ring. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and methyl-substituted precursors, followed by cyclization to form the spiro linkage. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,3’S)-N-[2-Chloro-3-(trifluoromethyl)benzyl]-N-cyclopropyl-5,6-difluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3’-carboxamide
- (1R,3’S)-1’-benzyl-6-((tert-butyldimethylsilyl)oxy)-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one
Uniqueness
(1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol is unique due to its specific spirocyclic structure and the presence of both benzyl and methyl groups. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H23NO2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(3R,3'S)-1'-benzyl-3'-methylspiro[1H-2-benzofuran-3,4'-piperidine]-5-ol |
InChI |
InChI=1S/C20H23NO2/c1-15-12-21(13-16-5-3-2-4-6-16)10-9-20(15)19-11-18(22)8-7-17(19)14-23-20/h2-8,11,15,22H,9-10,12-14H2,1H3/t15-,20+/m0/s1 |
InChI Key |
OQTIGWBKYFXIOZ-MGPUTAFESA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@]12C3=C(CO2)C=CC(=C3)O)CC4=CC=CC=C4 |
Canonical SMILES |
CC1CN(CCC12C3=C(CO2)C=CC(=C3)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


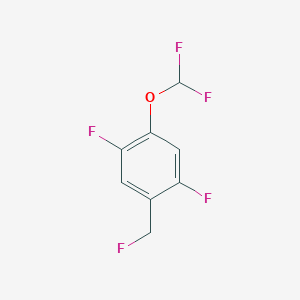
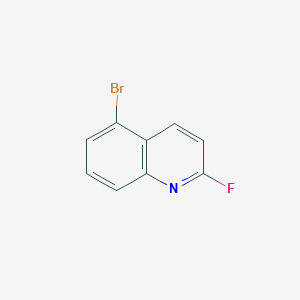

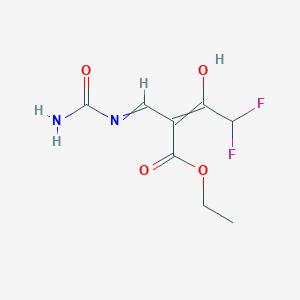

![(R)-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester](/img/structure/B14043627.png)
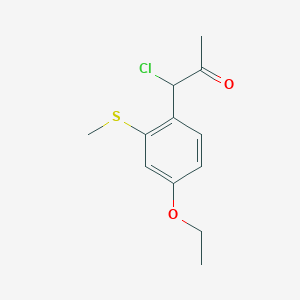
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14043634.png)
